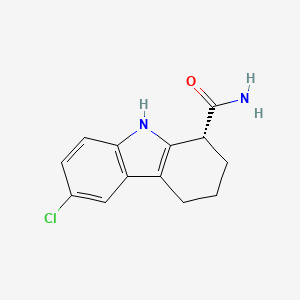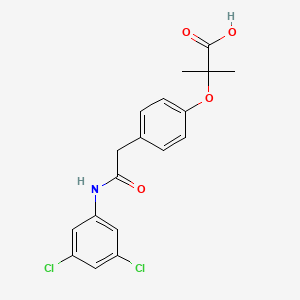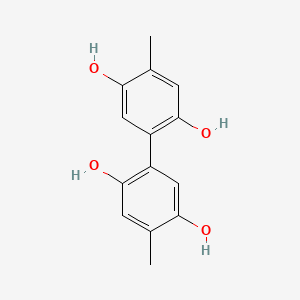
NSC2805
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC2805, also known as 2-(2,5-dihydroxy-4-methylphenyl)-5-methylbenzene-1,4-diol, is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is primarily known as an inhibitor of WWP2, an E3 ubiquitin ligase, with an IC50 value of 0.38 μM . This compound has shown potential in anticancer research due to its ability to inhibit WWP2-dependent PTEN ubiquitination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC2805 involves the reaction of 2,5-dihydroxy-4-methylbenzaldehyde with 5-methylresorcinol under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to facilitate the formation of the desired product . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies . The production process involves scaling up the synthetic route mentioned above, ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
NSC2805 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: This compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
NSC2805 has a wide range of applications in scientific research, including:
Mechanism of Action
NSC2805 exerts its effects by inhibiting the activity of WWP2, an E3 ubiquitin ligase . WWP2 is involved in the ubiquitination and subsequent degradation of target proteins, including PTEN . By inhibiting WWP2, this compound prevents the ubiquitination and degradation of PTEN, leading to increased levels of PTEN and enhanced tumor suppressor activity . This mechanism makes this compound a promising candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
NSC19630: Another small molecule inhibitor that targets WWP2 and has shown similar inhibitory activity.
NSC2805: Known for its specificity and potency in inhibiting WWP2 compared to other inhibitors.
Uniqueness
This compound stands out due to its high specificity and potency in inhibiting WWP2, with an IC50 value of 0.38 μM . This makes it a valuable tool in research focused on protein ubiquitination and degradation pathways .
Properties
CAS No. |
4371-34-0 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2,5-dihydroxy-4-methylphenyl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C14H14O4/c1-7-3-13(17)9(5-11(7)15)10-6-12(16)8(2)4-14(10)18/h3-6,15-18H,1-2H3 |
InChI Key |
DSVRCBOSZSZMRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C2=C(C=C(C(=C2)O)C)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)C2=C(C=C(C(=C2)O)C)O)O |
Appearance |
Solid powder |
| 4371-34-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC2805; NSC 2805; NSC-2805 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


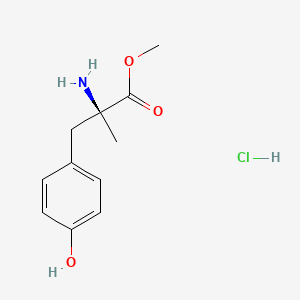
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)
![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)
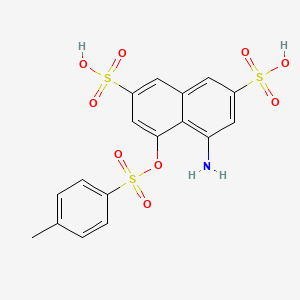
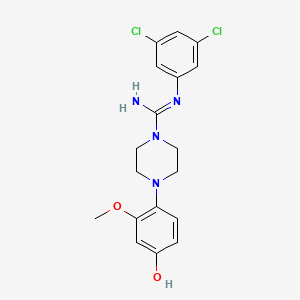
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)

